1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is a chemical compound characterized by its unique structure that includes a cyclobutane ring and a pyrazole moiety. The compound has garnered interest in various fields due to its potential applications in medicinal chemistry and materials science. The presence of the 4-amino-1H-pyrazol-1-yl group enhances its biological activity, making it a subject of research in pharmacology and biochemistry.
This compound falls under the category of organic compounds, specifically as an amino alcohol due to the presence of both an amino group and a hydroxyl group. It is also classified as a pyrazole derivative due to the incorporation of the pyrazole ring structure.
The synthesis of 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol typically involves multiple steps:
The synthesis can be optimized for higher yields through the use of catalysts and controlled reaction conditions. Purification techniques such as recrystallization or chromatography are typically employed to achieve the desired purity levels.
The molecular formula for 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is , with a molecular weight of 181.23 g/mol. The structure includes:
Property | Value |
---|---|
Molecular Formula | C9H15N3O |
Molecular Weight | 181.23 g/mol |
IUPAC Name | 1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol |
InChI | InChI=1S/C9H15N3O/c10-8-6... |
InChI Key | XYHLYMAHDXNYIV-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C1)(CCN2C=C(C=N2)N)O |
The compound can undergo several types of chemical reactions:
Common reagents and conditions include:
The mechanism of action for 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol involves its interaction with specific molecular targets, potentially influencing enzymatic pathways and protein interactions. Its unique structural features may enhance binding affinity to certain biological targets, which could lead to therapeutic effects in inflammation or cancer treatment.
The compound is expected to be a solid at room temperature, though specific melting and boiling points are not extensively documented in available literature.
Key chemical properties include:
Further studies are needed to establish comprehensive physical data such as melting point, boiling point, and solubility profiles.
The compound has several notable applications:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0